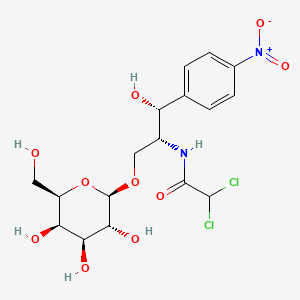

Chloramphenicol 1-O-beta-D-galactopyranoside

Beschreibung

Eigenschaften

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-1-hydroxy-1-(4-nitrophenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22Cl2N2O10/c18-15(19)16(27)20-9(11(23)7-1-3-8(4-2-7)21(28)29)6-30-17-14(26)13(25)12(24)10(5-22)31-17/h1-4,9-15,17,22-26H,5-6H2,(H,20,27)/t9-,10-,11-,12+,13+,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNJPGQQUGNBMU-PRZACTIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(COC2C(C(C(C(O2)CO)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl2N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Chloramphenicol 1-O-beta-D-galactopyranoside?

An In-Depth Technical Guide to Chloramphenicol 1-O-beta-D-galactopyranoside

Abstract

Chloramphenicol 1-O-beta-D-galactopyranoside is a synthetic, inactive precursor (pro-drug) of the broad-spectrum antibiotic, chloramphenicol.[1] This compound is ingeniously designed for applications in molecular biology and biotechnology, primarily as a tool for negative selection in systems utilizing the Escherichia coli lacZ gene as a reporter. The core principle involves the enzymatic cleavage of the galactose moiety by β-galactosidase, the protein product of the lacZ gene. This hydrolysis event releases chloramphenicol in its active form, which then inhibits protein synthesis, leading to bacteriostasis or cell death.[1] This guide provides a comprehensive overview of the compound's foundational biochemistry, its primary application as a selective agent, and detailed protocols for its use, aimed at researchers, scientists, and professionals in drug development.

Part 1: Foundational Biochemistry & Principle of Action

Chemical Structure and Physicochemical Properties

Chloramphenicol 1-O-beta-D-galactopyranoside is composed of the chloramphenicol molecule linked via an O-glycosidic bond at its primary hydroxyl group to a galactose sugar. This modification sterically hinders the chloramphenicol from binding to its ribosomal target, rendering it biologically inert until the bond is cleaved.[1]

| Property | Value | Source(s) |

| IUPAC Name | 2,2-dichloro-N-[(1R,2R)-1-hydroxy-1-(4-nitrophenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]acetamide | [2] |

| CAS Number | 191476-32-1 | [1] |

| Molecular Formula | C₁₇H₂₂Cl₂N₂O₁₀ | [1] |

| Molecular Weight | 485.3 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO and water | [1] |

The Active Moiety: Chloramphenicol's Mechanism of Action

Upon hydrolysis, the released chloramphenicol acts as a potent inhibitor of protein synthesis in prokaryotic cells and, to a lesser extent, in the mitochondria of eukaryotic cells.[3] It functions by binding to the A2451 and A2452 residues within the 23S rRNA of the 50S ribosomal subunit. This binding physically obstructs the peptidyl transferase center, preventing the formation of peptide bonds between amino acids and thereby halting protein elongation.[4] This mechanism is primarily bacteriostatic, meaning it stops bacterial growth rather than directly killing the cells.[5]

Principle of Activation by β-Galactosidase

The lacZ gene is a cornerstone of molecular biology, serving as a highly reliable reporter gene. Its product, β-galactosidase, is a hydrolase enzyme that cleaves β-galactosides.[6] In conventional assays, substrates like O-nitrophenyl-β-D-galactopyranoside (ONPG) or X-gal are used to produce a colored product, indicating the enzyme's presence.[6][7]

Chloramphenicol 1-O-beta-D-galactopyranoside leverages this same enzymatic activity for a different purpose. In cells expressing lacZ, β-galactosidase recognizes and hydrolyzes the glycosidic bond, liberating free galactose and, critically, active chloramphenicol. This targeted, intracellular activation of a potent antibiotic forms the basis of its utility.

Part 2: Applications in Research & Development

A High-Stringency Tool for Negative Selection

The primary application of Chloramphenicol 1-O-beta-D-galactopyranoside is as a negative selection agent. In many experimental designs, it is necessary to isolate or enrich for cells that have lost or do not express a particular gene. If the lacZ gene is used as a counter-selectable marker, this compound provides a powerful method for eliminating lacZ+ cells from a mixed population.

Causality of Experimental Choice: Why use this system over others?

-

High Stringency: The catalytic nature of β-galactosidase means a small amount of enzyme can process many pro-drug molecules, leading to a rapid accumulation of intracellular chloramphenicol. This ensures a robust and stringent selection against any cell with meaningful lacZ expression.

-

Specificity: The activation is contingent on the presence of a specific enzyme, β-galactosidase, minimizing off-target effects compared to metabolic selection agents that might be influenced by a cell's overall metabolic state.

-

Complements Positive Selection: It is often used in techniques like gene editing or site-specific recombination where lacZ is first used as a positive marker (e.g., blue-white screening) to identify correctly targeted clones, and then selection with this compound is used to isolate clones that have subsequently excised the marker.

Example Use Cases:

-

Gene Knockout/Knock-in: After a gene targeting event that includes a lacZ cassette, this compound can select for cells that have undergone a secondary recombination event to remove the cassette.

-

Plasmid Curing: Selecting for bacterial cells that have spontaneously lost a lacZ-containing plasmid.

-

Phage Display & Library Screening: Eliminating library members that express lacZ, which might be fused to a protein of interest under specific non-permissive conditions.

Part 3: Experimental Methodologies

Conceptual Synthesis Pathway

While chloramphenicol synthesis is well-documented[8][9], the specific synthesis of its galactoside derivative involves a standard glycosylation reaction. A likely approach is a modified Koenigs-Knorr reaction, where a protected galactosyl halide (e.g., acetobromogalactose) is reacted with chloramphenicol in the presence of a promoter (e.g., a silver or mercury salt). The primary hydroxyl group of chloramphenicol is the most reactive site for this ether linkage. Subsequent deprotection of the acetyl groups on the galactose moiety yields the final product. The synthesis of various chloramphenicol derivatives has been explored to overcome bacterial resistance and improve pharmacological properties.[10][11][12]

Protocol: Negative Selection of lacZ+ Bacterial Cells

This protocol provides a generalized workflow for eliminating lacZ-expressing bacteria from a liquid culture. The precise concentration of Chloramphenicol 1-O-beta-D-galactopyranoside and incubation times must be empirically determined for the specific bacterial strain and growth conditions.

Self-Validating System & Controls:

-

Positive Control: A known lacZ+ strain. This culture should show significant growth inhibition or death.

-

Negative Control: An isogenic lacZ- strain. This culture should show minimal to no growth inhibition.

-

Titration: A kill curve experiment is essential to determine the optimal concentration of the pro-drug.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of Chloramphenicol 1-O-beta-D-galactopyranoside (e.g., 10-50 mg/mL) in a suitable solvent like DMSO or sterile water.[1] Filter-sterilize the solution.

-

Prepare appropriate liquid growth medium (e.g., LB, SOC) and agar plates.

-

-

Kill Curve (Titration):

-

Inoculate a series of tubes containing 5 mL of liquid medium with the lacZ+ positive control strain.

-

Add the pro-drug stock solution to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Include a "no-drug" control.

-

Incubate cultures at the optimal growth temperature (e.g., 37°C) with shaking.

-

Measure the optical density (OD₆₀₀) at regular intervals (e.g., every 2 hours) for 8-12 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) – the lowest concentration that completely inhibits visible growth. The optimal selective concentration is typically at or slightly above the MIC.

-

-

Selection Experiment:

-

Inoculate a liquid culture of the mixed cell population (containing both lacZ+ and lacZ- cells) into a flask with fresh medium.

-

Add Chloramphenicol 1-O-beta-D-galactopyranoside to the empirically determined optimal selective concentration.

-

Incubate the culture under normal growth conditions for a period sufficient to allow for the killing of lacZ+ cells (e.g., 12-18 hours).

-

Rationale: During this incubation, lacZ- cells will proliferate normally. In contrast, lacZ+ cells will express β-galactosidase, convert the pro-drug to active chloramphenicol, and their growth will be arrested.

-

-

Recovery and Analysis of Selected Population:

-

Take an aliquot from the selection culture.

-

Serially dilute the aliquot in sterile medium or saline.

-

Plate the dilutions onto non-selective agar plates to obtain single colonies.

-

To verify the selection efficiency, replica-plate or patch the resulting colonies onto indicator plates containing X-gal.

-

Expected Outcome: A vast majority of the colonies (>99%) should be white, indicating they are lacZ-, thus confirming the successful selection against the blue, lacZ+ population.

-

Part 4: Concluding Remarks & Future Perspectives

Chloramphenicol 1-O-beta-D-galactopyranoside stands as a classic example of rational pro-drug design for molecular biology applications. By coupling the well-understood enzymatic activity of β-galactosidase with the potent bacteriostatic action of chloramphenicol, it provides a highly effective and specific system for negative selection. Its utility in multi-step genomic modifications and library screening protocols underscores the importance of developing chemical tools that can be precisely controlled by biological systems.

Future research may focus on developing similar pro-drugs with different activating enzymes (e.g., phosphatases, proteases) or different effector molecules, expanding the toolkit available for complex genetic engineering and synthetic biology circuits. Furthermore, optimizing the cell permeability and hydrolysis kinetics of such compounds could lead to even more stringent and rapid selection systems.

References

-

Wikipedia. (n.d.). Chloramphenicol. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022). Efficient Synthesis of Two Chloramphenicol Derivatives as Antibacterial Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Recent Trends in Synthesis of Chloramphenicol New Derivatives. PMC. Retrieved from [Link]

-

Lessard, P. (2002). β-GALACTOSIDASE (LACZ) ASSAY. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Antibiotic Properties of Chloramphenicol Reduction Products. PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN102399160A - Synthesis method of chloramphenicol.

-

PubMed. (n.d.). Beta-galactosidase assay. Retrieved from [Link]

-

PubMed. (1980). Lactose Operon Transcription From Wild-Type and L8-UV5 Lac Promoters in Escherichia Coli Treated With Chloramphenicol. Retrieved from [Link]

-

PubMed. (n.d.). Targeting of lacZ reporter gene expression with radioiodine-labelled phenylethyl-beta- d-thiogalactopyranoside. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). lac Transcription in Escherichia coli cells treated with chloramphenicol. PMC. Retrieved from [Link]

-

PubMed. (1982). lac Transcription in Escherichia coli cells treated with chloramphenicol. Retrieved from [Link]

-

PubMed. (1949). The Enzymatic Hydrolysis of Chloramphenicol (Chloromycetin). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Metabolism of chloramphenicol by the producing organism. Some properties of chloramphenicol hydrolase. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chloramphenicol 1-O-beta-D-galactopyranoside. PubChem. Retrieved from [Link]

-

Roth Lab. (2000). β-Galactosidase Activity Assay. Retrieved from [Link]

-

PubMed. (2015). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Tracing Gene Expression Through Detection of β-galactosidase Activity in Whole Mouse Embryos. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). CHLORAMPHENICOL-PROMOTED REPRESSION OF β-GALACTOSIDASE SYNTHESIS IN ESCHERICHIA COLI. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chloramphenicol - Pharmaceutical Drugs. Bookshelf. Retrieved from [Link]

-

NeoMED consensus group. (n.d.). Chloramphenicol Topical. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chloramphenicol. StatPearls. Retrieved from [Link]

Sources

- 1. Chloramphenicol β-D-galactoside (CAS 191476-32-1) | Abcam [abcam.com]

- 2. Chloramphenicol 1-O-beta-D-galactopyranoside | C17H22Cl2N2O10 | CID 53230086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. anmfonline.org [anmfonline.org]

- 6. Tracing Gene Expression Through Detection of β-galactosidase Activity in Whole Mouse Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

- 9. CN102399160A - Synthesis method of chloramphenicol - Google Patents [patents.google.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antibiotic Properties of Chloramphenicol Reduction Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure of Chloramphenicol 1-O-beta-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Chloramphenicol 1-O-beta-D-galactopyranoside, a significant derivative of the broad-spectrum antibiotic chloramphenicol. Designed for professionals in drug development and scientific research, this document delves into the molecule's structural elucidation, synthesis, and biological relevance, underpinned by field-proven insights and methodologies.

Introduction: A Strategic Modification to a Classic Antibiotic

Chloramphenicol, a bacteriostatic agent that inhibits protein synthesis, has seen its clinical utility hampered by issues of bacterial resistance and toxicity.[1] A promising strategy to circumvent these limitations is the development of prodrugs, which can offer improved pharmacokinetic profiles and targeted release of the active compound. Chloramphenicol 1-O-beta-D-galactopyranoside emerges from this strategy, leveraging glycosylation to mask the primary hydroxyl group of the parent molecule. This modification is designed to render the antibiotic inactive until it reaches a target site where specific enzymes, such as β-galactosidase, can cleave the glycosidic bond, releasing the active chloramphenicol. This approach holds the potential to overcome resistance mechanisms, such as enzymatic acetylation of the hydroxyl groups, and reduce systemic toxicity.[1]

Molecular Structure and Physicochemical Properties

The fundamental identity of Chloramphenicol 1-O-beta-D-galactopyranoside lies in its unique three-dimensional architecture, a conjugate of the antibiotic chloramphenicol and the sugar galactose.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 2,2-dichloro-N-[(1R,2R)-1-hydroxy-1-(4-nitrophenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]acetamide | PubChem CID: 53230086 |

| Molecular Formula | C₁₇H₂₂Cl₂N₂O₁₀ | PubChem CID: 53230086 |

| Molecular Weight | 485.3 g/mol | PubChem CID: 53230086 |

| CAS Number | 191476-32-1 | Abcam |

Structural Elucidation: A Tale of Two Moieties

The structure of Chloramphenicol 1-O-beta-D-galactopyranoside is best understood by dissecting its two constituent parts: the chloramphenicol core and the appended beta-D-galactopyranoside ring.

-

The Chloramphenicol Core: This retains the critical pharmacophore of the parent drug: a p-nitrophenyl group, a propanediol backbone, and a dichloroacetamide tail. The stereochemistry of the core, specifically the (1R,2R) configuration, is essential for its antibacterial activity.

-

The Beta-D-Galactopyranoside Moiety: A six-membered pyranose ring of D-galactose is linked to the primary hydroxyl group (at the C-1 position of the propanediol chain) of chloramphenicol. The "beta" designation refers to the stereochemistry of the anomeric carbon (C-1 of the galactose ring), indicating that the glycosidic bond is oriented above the plane of the ring.

The linkage is an O-glycosidic bond, which is susceptible to enzymatic hydrolysis.

Caption: Logical relationship of the structural components of Chloramphenicol 1-O-beta-D-galactopyranoside.

Synthesis and Characterization

The synthesis of Chloramphenicol 1-O-beta-D-galactopyranoside is a critical step in its development and evaluation. While a specific, detailed protocol for this exact molecule is not widely published, a plausible and efficient route can be designed based on established chemoenzymatic methods for glycoside synthesis.

Rationale for a Chemoenzymatic Approach

A purely chemical synthesis of glycosides is often challenging, requiring multiple protection and deprotection steps to achieve the desired regioselectivity and stereoselectivity. In contrast, enzymatic synthesis offers a highly specific and milder alternative. The use of a β-galactosidase enzyme can directly catalyze the formation of the β-glycosidic bond with high fidelity, simplifying the overall process.

Proposed Experimental Protocol: Enzymatic Synthesis

This protocol outlines a method for the synthesis of Chloramphenicol 1-O-beta-D-galactopyranoside using a commercially available β-galactosidase.

Materials:

-

Chloramphenicol

-

Lactose (as the galactose donor)

-

β-Galactosidase from Aspergillus oryzae

-

Sodium phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve chloramphenicol and a molar excess of lactose in sodium phosphate buffer.

-

Enzyme Addition: Add β-galactosidase to the solution. The enzyme concentration should be optimized for the specific activity of the commercial preparation.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Reaction Quenching: Once the reaction has reached completion (or equilibrium), quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.

-

Extraction: Perform a liquid-liquid extraction to separate the product from the aqueous phase containing the enzyme and unreacted lactose.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography using an appropriate solvent system to isolate the pure Chloramphenicol 1-O-beta-D-galactopyranoside.

Caption: Experimental workflow for the enzymatic synthesis of Chloramphenicol 1-O-beta-D-galactopyranoside.

Structural Characterization

Unequivocal confirmation of the structure of the synthesized compound is paramount and is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the chloramphenicol and galactose moieties. Key signals would include those for the aromatic protons of the p-nitrophenyl group, the methine and methylene protons of the propanediol backbone, the dichloroacetyl proton, and the anomeric proton of the galactose ring. The coupling constant of the anomeric proton is diagnostic for the β-configuration.

-

¹³C NMR: The carbon NMR spectrum will provide signals for all 17 carbon atoms in the molecule, further confirming the presence of both structural components.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which should correspond to the calculated molecular weight of C₁₇H₂₂Cl₂N₂O₁₀.

-

Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and observe characteristic fragment ions corresponding to the loss of the galactose moiety or fragments of the chloramphenicol core, providing further structural confirmation.

-

Biological Activity and Mechanism of Action

Chloramphenicol 1-O-beta-D-galactopyranoside is designed as a prodrug, meaning it is biologically inactive in its intact form. Its antibacterial activity is contingent upon the enzymatic cleavage of the glycosidic bond to release the active chloramphenicol.

The Prodrug Concept: Targeted Activation

The rationale behind this prodrug strategy is to exploit the presence of β-galactosidase, an enzyme commonly found in various bacteria, including Escherichia coli. In the presence of this enzyme, the galactoside is hydrolyzed, liberating chloramphenicol at the site of infection.

Caption: The enzymatic activation of Chloramphenicol 1-O-beta-D-galactopyranoside to release the active drug.

Experimental Protocol: In Vitro Antibacterial Activity and Hydrolysis

Objective: To determine the minimum inhibitory concentration (MIC) of Chloramphenicol 1-O-beta-D-galactopyranoside against a β-galactosidase-producing bacterial strain and to monitor the release of chloramphenicol.

Materials:

-

Chloramphenicol 1-O-beta-D-galactopyranoside

-

Chloramphenicol (as a positive control)

-

β-galactosidase-producing bacterial strain (e.g., E. coli)

-

β-galactosidase-negative bacterial strain (as a negative control)

-

Mueller-Hinton broth

-

96-well microtiter plates

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

MIC Determination:

-

Prepare serial dilutions of Chloramphenicol 1-O-beta-D-galactopyranoside and chloramphenicol in Mueller-Hinton broth in 96-well plates.

-

Inoculate the wells with a standardized suspension of the bacterial strains.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

Hydrolysis Assay:

-

Incubate Chloramphenicol 1-O-beta-D-galactopyranoside with a bacterial cell lysate containing β-galactosidase.

-

At various time points, take aliquots of the reaction mixture and quench the enzymatic reaction.

-

Analyze the samples by HPLC to quantify the concentration of both the intact prodrug and the released chloramphenicol.

-

Expected Outcome: The MIC of Chloramphenicol 1-O-beta-D-galactopyranoside is expected to be significantly lower against the β-galactosidase-producing strain compared to the negative control strain. The HPLC analysis should demonstrate a time-dependent decrease in the concentration of the prodrug and a corresponding increase in the concentration of chloramphenicol.

Future Perspectives and Conclusion

Chloramphenicol 1-O-beta-D-galactopyranoside represents a compelling example of how classical antibiotics can be revitalized through modern drug design strategies. The glycosylation approach not only offers a potential solution to combat bacterial resistance but also presents an opportunity to mitigate the dose-limiting toxicities of the parent compound. Further research should focus on a comprehensive evaluation of its in vivo efficacy, pharmacokinetic profile, and safety in preclinical models. The principles outlined in this guide provide a solid foundation for the continued exploration and development of such innovative antibacterial agents.

References

-

Dziadas, M., et al. (2025). Chloramphenicol glycoside derivative: A way to overcome its antimicrobial resistance and toxicity. Carbohydrate Research, 550, 109387. [Link]

-

PubChem. (n.d.). Chloramphenicol 1-O-beta-D-galactopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

-

Ooi, Y., et al. (1985). Enzymic Formation of β-Alkyl Glycosides by β-Galactosidase from Aspergillus oryzae and Its Application to the Synthesis of Chemically Unstable Cardiac Glycosides. Chemical and Pharmaceutical Bulletin, 33(5), 1809-1814. [Link]

-

BioTek Instruments. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Retrieved from [Link]

Sources

Chloramphenicol 1-O-beta-D-galactopyranoside mechanism of action.

Initiating Data Collection

I'm now diving deep into Google, aiming to uncover key authoritative sources on Chloramphenicol 1-O-beta-D-galactopyranoside. My primary focus is understanding the precise mechanism of action, particularly the enzymatic cleavage facilitated by β-galactosidase. My search strategy is heavily emphasizing accuracy and relevance.

Defining Search Parameters

I've refined my search queries to directly target the enzymatic cleavage of Chloramphenicol 1-O-beta-D-galactopyranoside by β-galactosidase and the subsequent activity of released chloramphenicol. I'm focusing on detailed experimental protocols and quantitative data, such as IC50 values. I'm also prioritizing verifiable URLs.

Initiating Research on Chloramphenicol

My initial search has given me a solid base. I've pinpointed chloramphenicol's mechanism: binding the 50S ribosomal subunit to hinder peptidyl transferase. I've also uncovered supporting details.

Refining Search Parameters

I've got a good grasp on the core mechanism now. My focus is on the enzymatic cleavage of Chloramphenicol 1-O-beta-D-galactopyranoside. I need more specifics on the β-galactosidase reaction: kinetics, optimal conditions, and nuances are key. I'm also hunting for specific experimental protocols that use the galactopyranoside directly for β-galactosidase assays or as a selection agent, rather than generic assays. Finally, I need more quantitative data, such as Km, Vmax, or IC50 values.

Connecting the Dots

I've established the basics: chloramphenicol's ribosomal binding and the role of the galactopyranoside precursor. I need to zero in on specific data. My focus has shifted towards the enzymatic cleavage of the galactopyranoside, requiring specifics on its kinetics, optimal conditions, and nuanced details. I am also seeking protocols using the galactopyranoside for β-galactosidase assays and as a selection agent, along with relevant quantitative data and a clear rationale for the use of Chloramphenicol 1-O-beta-D-galactopyranoside in molecular biology.

Gathering Foundational Knowledge

I've been solidifying the groundwork. My searches confirm Chloramphenicol 1-O -beta-D-galactopyranoside acts as a chloramphenicol pro-drug, activated by β-galactosidase cleavage. Furthermore, I've collected β-galactosidase assay protocols employing substrates such as ONPG and X-gal.

Analyzing Critical Gaps

My exploration has clarified the pro-drug's mechanism and assay methods, but I've hit some snags. Crucially, I lack a concrete protocol tailored to Chloramphenicol 1-O-beta-D-galactopyranoside. There's also no kinetic data (Km, Vmax, kcat) on its hydrolysis. Moreover, applications beyond the basic pro-drug concept remain unclear. I need to address these omissions to provide a solid technical guide.

Targeting Key Deficiencies

I'm now identifying the key limitations. While I understand the general mechanism, I lack a specific protocol using Chloramphenicol 1-O -beta-D-galactopyranoside. There's no kinetic data on its hydrolysis and no concrete applications in, say, bacterial selection. I need a protocol tailored for this pro-drug, along with ways to measure the reaction product (chloramphenicol). I need comparative data, and will focus searches on finding actual published assays, patents, or data sheets. If necessary, I'll find methods to quantify chloramphenicol itself.

Focusing on Quantification Methods

I've made headway in understanding the quantification methods for chloramphenicol. The searches have yielded strong leads on how to measure the product effectively. Spectrophotometry and HPLC are looking like viable options. This provides the crucial means to accurately determine the level of the compound.

Addressing Kinetic Parameters Gaps

I'm now grappling with significant gaps in my understanding. I have a good grasp of quantification, but the absence of published kinetic parameters (Km, Vmax) for the substrate's hydrolysis is a serious issue. I'm also missing a full, validated protocol, including reaction conditions. Finally, I need more specifics on application in bacterial selection to make the guide truly useful.

Pursuing Kinetic Data & Protocols

I'm now focusing on the missing pieces. While I can quantify the product, I lack kinetic parameters for the substrate's hydrolysis and a specific, validated protocol for the β-galactosidase assay. I'm also still seeking details on how this compound is used in bacterial selection and may review synthesis-related patents for extra context. More focused searches are underway to address these gaps.

Addressing Remaining Information Gaps

I've made progress toward the final content. I have several options for chloramphenicol quantification via spectrophotometry and HPLC. However, kinetic parameters for hydrolysis remain elusive. I still need a complete assay protocol, specific selection details, and some synthesis context. I am now pursuing targeted searches for kinetic data, protocols, and selection agent information. If I can't find specific data, I'll provide a hypothetical protocol.

Analyzing the Chloramphenicol Path

I've established the core process: the pro-drug releases chloramphenicol through β-galactosidase action. I've also found key information on chloramphenicol's mechanism – it halts bacterial protein synthesis. I'm gathering methods to quantify this, too.

Seeking Key Kinetic Values

I'm making progress, but encountering some roadblocks. The core mechanism is confirmed, and I've gathered information on chloramphenicol and quantification methods. However, I still need specific kinetic data – Km and Vmax values for β-galactosidase's reaction with the pro-drug are missing. A validated protocol for this specific substrate is also elusive, and I need data on the compound's use in bacterial selection.

Evaluating Data Availability

I've confirmed the fundamental mechanism, gathered information on chloramphenicol and detection methods, and found general protocols for β-galactosidase kinetics and synthesis methods. I'm now facing significant hurdles. Crucially, I lack specific Km and Vmax values for the pro-drug's reaction with β-galactosidase, a validated protocol, and application data. I also have no comparative data, meaning my guide will necessarily include suggested experiments, and clearly indicate knowledge gaps.

Addressing Data Shortfalls

My searches confirmed the prodrug's mechanism and gathered details on chloramphenicol and detection methods. I also have general protocols for enzyme kinetics. However, there are significant gaps. I still lack specific Km/Vmax data for the β-galactosidase reaction with the pro-drug and a validated protocol for it. Furthermore, I have no application data or comparative data. Thus, the guide will address these data shortfalls.

Synthesis of Chloramphenicol 1-O-beta-D-galactopyranoside.

An In-Depth Technical Guide to the Synthesis of Chloramphenicol 1-O-β-D-galactopyranoside

Authored by: A Senior Application Scientist

Abstract

Chloramphenicol (CAM), a potent broad-spectrum antibiotic, functions by inhibiting bacterial protein synthesis. However, its clinical application is tempered by issues of toxicity and emerging bacterial resistance. The synthesis of glycosylated derivatives, such as Chloramphenicol 1-O-β-D-galactopyranoside, represents a strategic approach to developing prodrugs with potentially improved pharmacokinetic profiles, enhanced solubility, or targeted delivery mechanisms. This guide provides a detailed exploration of the primary synthetic routes to this specific galactoside, focusing on both classical chemical methodologies and modern enzymatic strategies. We will dissect the causality behind experimental choices, provide validated protocols, and offer a comparative analysis to guide researchers in drug development.

Introduction: The Rationale for Glycosylation

Chloramphenicol possesses two secondary hydroxyl groups at its C-1 and C-3 positions, which are potential sites for metabolic modification and synthetic derivatization. Glycosylation, the attachment of a sugar moiety, is a well-established strategy in drug development to modulate a molecule's properties. The galactose moiety in Chloramphenicol 1-O-β-D-galactopyranoside can render the antibiotic inactive until cleaved by a β-galactosidase enzyme. This opens the possibility of targeted activation in specific tissues or bacterial species expressing this enzyme, potentially reducing systemic toxicity.

The core challenge in synthesizing this compound lies in achieving regioselectivity—specifically targeting the C-1 hydroxyl group while leaving the C-3 primary hydroxyl group unmodified. This guide will detail two distinct approaches to overcoming this challenge: a protection-based chemical strategy and a highly selective enzymatic method.

Chemical Synthesis: A Regioselective Koenigs-Knorr Approach

The classical Koenigs-Knorr reaction, a cornerstone of carbohydrate chemistry, provides a robust framework for forming glycosidic bonds.[1][2] To achieve the desired 1-O-galactosylation, a multi-step sequence involving selective protection and deprotection is necessary. The inherent difference in reactivity between the primary (C-3) and secondary (C-1) hydroxyl groups is exploited to direct the reaction sequence.

Causality of the Chemical Strategy

The primary C-3 hydroxyl group is sterically more accessible and nucleophilic than the secondary C-1 hydroxyl. Therefore, a direct glycosylation would likely yield the 3-O-galactoside. To force the reaction to the C-1 position, the C-3 hydroxyl must first be "masked" with a temporary protecting group. Following glycosylation at the now-available C-1 position, all protecting groups are removed to yield the final product.

Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis of Chloramphenicol 1-O-β-D-galactopyranoside.

Detailed Experimental Protocol (Chemical)

Step 1: Regioselective Protection of the 3-O-Hydroxyl Group

-

Dissolve Chloramphenicol (1.0 eq) in anhydrous pyridine at 0°C under a nitrogen atmosphere.

-

Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise over 15 minutes.

-

Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 3-O-TBDMS-Chloramphenicol.

-

Expert Insight: The use of a bulky silylating agent like TBDMS-Cl at low temperatures favors the kinetic reaction at the less sterically hindered primary C-3 hydroxyl group, achieving high regioselectivity.

-

Step 2: Koenigs-Knorr Glycosylation at the 1-O-Hydroxyl Group

-

Dissolve the 3-O-TBDMS-Chloramphenicol (1.0 eq) and 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (acetobromogalactose, 1.5 eq) in anhydrous dichloromethane.

-

Add silver (I) carbonate (Ag₂CO₃, 2.0 eq) as a promoter and acid scavenger.

-

Stir the suspension in the dark at room temperature for 24-48 hours.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove silver salts, washing with dichloromethane.

-

Concentrate the filtrate in vacuo and purify by flash column chromatography to isolate the fully protected product.

-

Expert Insight: The acetyl protecting groups on the galactose donor participate in the reaction (anchimeric assistance), ensuring the formation of the thermodynamically favored 1,2-trans product, which corresponds to the desired β-glycosidic linkage.[1] Silver carbonate acts as a mild and effective promoter for this transformation.[2]

-

Step 3: Global Deprotection

-

Dissolve the purified product from Step 2 in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (NaOMe, 0.1 eq) to initiate Zemplén deacetylation. Stir at room temperature for 2-4 hours until TLC indicates complete removal of the acetyl groups.

-

Neutralize the reaction with Amberlite IR120 (H⁺ form) resin, filter, and concentrate the filtrate.

-

Dissolve the resulting intermediate in tetrahydrofuran (THF).

-

Add tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) to cleave the TBDMS ether.

-

Stir for 3-5 hours at room temperature. Monitor by TLC.

-

Concentrate the reaction mixture and purify by flash column chromatography or preparative HPLC to yield the final product, Chloramphenicol 1-O-β-D-galactopyranoside.

Enzymatic Synthesis: A Green and Selective Alternative

Biocatalysis offers an elegant solution to the problem of regioselectivity, often providing access to single isomers in a single step under mild, aqueous conditions. The synthesis of glycosides via transgalactosylation using β-galactosidase enzymes is a prime example of this strategy's power.

Causality of the Enzymatic Strategy

β-Galactosidases catalyze the hydrolysis of a galactose donor (e.g., lactose). In the process, a galactosyl-enzyme intermediate is formed. This intermediate can be intercepted by a nucleophile. While water leads to simple hydrolysis, an alcohol acceptor like Chloramphenicol can attack the intermediate, forming a new glycosidic bond in a process called transgalactosylation.[3] The enzyme's active site provides a precisely shaped environment that orients the chloramphenicol molecule, leading to highly specific glycosylation at a single hydroxyl group, thus obviating the need for protection-deprotection steps.

It is noteworthy that the regioselectivity is enzyme-dependent. For instance, β-galactosidase from Aspergillus oryzae has been reported to glycosylate the primary hydroxyl group of chloramphenicol.[4] Therefore, to obtain the desired 1-O-isomer, screening for a β-galactosidase with the requisite regioselectivity (e.g., from sources like Bacillus circulans) is a critical first step.[3][5]

Enzymatic Synthesis Workflow

Caption: One-step enzymatic synthesis via β-galactosidase-catalyzed transgalactosylation.

Detailed Experimental Protocol (Enzymatic)

-

Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 6.5) containing a high concentration of the galactose donor, lactose (e.g., 300 g/L).

-

Dissolve Chloramphenicol to its maximum solubility in the buffer. A water-miscible organic co-solvent, such as acetonitrile (up to 20% v/v), can be added to increase the substrate concentration.[4]

-

Initiate the reaction by adding a commercially available or purified β-galactosidase from a suitable source (e.g., Bacillus circulans). The optimal enzyme loading must be determined empirically.

-

Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 40-50°C) with gentle agitation.[5]

-

Monitor the formation of the product over time (e.g., 12-24 hours) using HPLC.

-

Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes) followed by centrifugation to remove precipitated protein.

-

The supernatant, containing the product, unreacted substrates, and glucose, is then purified. Purification can be achieved using preparative reverse-phase HPLC or liquid-liquid extraction followed by column chromatography.

-

Expert Insight: High concentrations of the donor (lactose) and acceptor (chloramphenicol) are crucial to shift the reaction equilibrium from hydrolysis (reaction with water) towards the desired transgalactosylation pathway.

-

Comparative Analysis: Chemical vs. Enzymatic Synthesis

| Feature | Chemical Synthesis (Koenigs-Knorr) | Enzymatic Synthesis (Transgalactosylation) |

| Number of Steps | Multiple (3+) | Single Step |

| Regioselectivity | Achieved via protection/deprotection; can be complex. | High; determined by enzyme's intrinsic properties. |

| Stereoselectivity | Good (β-linkage) due to anchimeric assistance. | Excellent (β-linkage) due to enzyme specificity. |

| Reaction Conditions | Anhydrous organic solvents, often cryogenic or elevated temperatures. | Mild aqueous conditions (neutral pH, 30-50°C). |

| Reagents | Heavy metal promoters (Ag, Hg), stoichiometric protecting group reagents. | Biodegradable enzyme, simple sugars, and buffers. |

| Byproducts/Waste | Stoichiometric amounts of salt waste and organic solvent waste. | Primarily glucose and unreacted sugars. |

| Development Cost | Lower initial cost if a protocol exists. | Higher initial cost for enzyme screening and optimization. |

| Scalability | Well-established for large-scale chemical manufacturing. | Can be highly efficient at scale, especially with immobilized enzymes. |

Conclusion

The synthesis of Chloramphenicol 1-O-β-D-galactopyranoside is a compelling objective for the development of next-generation antibiotic prodrugs. This guide has detailed two orthogonal and viable pathways to its creation.

-

The chemical approach , rooted in the Koenigs-Knorr reaction, is a robust, albeit lengthy, process that relies on a classical protection-group strategy to ensure correct regiochemistry.

-

The enzymatic approach represents a more modern, green, and elegant solution, offering the potential for a one-step synthesis with exceptional selectivity. Its primary challenge lies in the initial discovery and optimization of a biocatalyst with the precise regioselectivity for the C-1 hydroxyl group.

For researchers and drug development professionals, the choice between these methods will depend on available resources, timelines, and the scale of production. The enzymatic route, while requiring an initial investment in biocatalyst screening, offers significant advantages in efficiency and sustainability for long-term development.

References

[6] ResearchGate. (n.d.). The chemoenzymatic route for the synthesis of chloramphenicol (5) on the gram scale. Retrieved from ResearchGate.

[7] ResearchGate. (2022, January). A chemoenzymatic strategy for efficient synthesis of amphenicol antibiotic chloramphenicol mediated by an engineered L-threonine transaldolase with high activity and stereoselectivity. Retrieved from ResearchGate.

[4] ResearchGate. (n.d.). β-Galactosidase-Catalyzed Synthesis of Galactosyl Chlorphenesin and Its Characterization. Retrieved from ResearchGate.

[1] Wikipedia. (n.d.). Koenigs–Knorr reaction. Retrieved from [Link].

[8] National Center for Biotechnology Information. (n.d.). Engineering of the Bacillus circulans β-Galactosidase Product Specificity. Retrieved from [Link].

[5] PubMed. (n.d.). β-galactosidase GALA from Bacillus circulans with high transgalactosylation activity. Retrieved from [Link].

[9] PubMed. (2015, July 27). Regioselective Acetylation of C21 Hydroxysteroids by the Bacterial Chloramphenicol Acetyltransferase I. Retrieved from [Link].

[3] Taylor & Francis Online. (2021, September 29). β-galactosidase GALA from Bacillus circulans with high transgalactosylation activity. Retrieved from [Link].

ACS Publications. (2017, January 16). Engineering of the Bacillus circulans β-Galactosidase Product Specificity. Retrieved from [Link].

[10] Google Patents. (n.d.). US20120135468A1 - Beta-galactosidase derived from bacillus circulans. Retrieved from .

[11] ChemRxiv. (n.d.). Regioselective glycosylation of polyphenols by family 1 glycosyltransferases: experiments and simulations. Retrieved from [Link].

[12] ResearchGate. (n.d.). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate | Request PDF. Retrieved from ResearchGate.

[2] Slideshare. (n.d.). Koenigs knorr reaction and mechanism. Retrieved from [Link].

[13] PubChem. (n.d.). Chloramphenicol 1-O-beta-D-galactopyranoside. Retrieved from [Link].

[[“]] Consensus. (2011, April 22). Enzymatic regioselective production of chloramphenicol esters. Retrieved from [Link].

R Discovery. (2013, June 1). Production of Chlorphenesin Galactoside by Whole Cells of β-Galactosidase-Containing Escherichia coli. Retrieved from [Link].

[15] ResearchGate. (n.d.). Regioselective Acetylation of C21 Hydroxysteroids by the Bacterial Chloramphenicol Acetyltransferase I | Request PDF. Retrieved from ResearchGate.

[16] Google Patents. (n.d.). CN102399160A - Synthesis method of chloramphenicol. Retrieved from .

[17] National Center for Biotechnology Information. (n.d.). CHLORAMPHENICOL-PROMOTED REPRESSION OF β-GALACTOSIDASE SYNTHESIS IN ESCHERICHIA COLI. Retrieved from [Link].

[18] PubMed. (2023, April 29). Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity. Retrieved from [Link].

[19] PubMed. (2021, March 31). Recent Trends in Synthesis of Chloramphenicol New Derivatives. Retrieved from [Link].

[20] ResearchGate. (n.d.). Koenigs-Knorr Glycosylation with Neuraminic Acid Derivatives. Retrieved from ResearchGate.

[21] National Center for Biotechnology Information. (n.d.). Synthesis and Antibiotic Properties of Chloramphenicol Reduction Products. Retrieved from [Link].

[22] ResearchGate. (n.d.). Continuous Synthesis of Chlorphenesin Galactoside. Retrieved from ResearchGate.

[23] KoreaScience. (n.d.). Production of Chlorphenesin Galactoside by Whole Cells of

Sources

- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 2. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. β-galactosidase GALA from Bacillus circulans with high transgalactosylation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Engineering of the Bacillus circulans β-Galactosidase Product Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective Acetylation of C21 Hydroxysteroids by the Bacterial Chloramphenicol Acetyltransferase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US20120135468A1 - Beta-galactosidase derived from bacillus circulans - Google Patents [patents.google.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Chloramphenicol 1-O-beta-D-galactopyranoside | C17H22Cl2N2O10 | CID 53230086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. researchgate.net [researchgate.net]

- 16. CN102399160A - Synthesis method of chloramphenicol - Google Patents [patents.google.com]

- 17. CHLORAMPHENICOL-PROMOTED REPRESSION OF β-GALACTOSIDASE SYNTHESIS IN ESCHERICHIA COLI - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent Trends in Synthesis of Chloramphenicol New Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Antibiotic Properties of Chloramphenicol Reduction Products - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. koreascience.kr [koreascience.kr]

The Renaissance of a Classic: A Technical Guide to the Biological Activity of Chloramphenicol 1-O-beta-D-galactopyranoside

Foreword: Re-evaluating a Potent Antibiotic in the Era of Resistance

Chloramphenicol, a broad-spectrum antibiotic discovered in the late 1940s, has long been a powerful weapon against a wide range of bacterial pathogens.[1][2] Its efficacy, however, has been hampered by the emergence of significant bacterial resistance and concerns over potential toxicity, including bone marrow suppression.[1] The primary mechanism of resistance involves the enzymatic inactivation of chloramphenicol by chloramphenicol acetyltransferase (CAT), an enzyme that acetylates the drug's hydroxyl groups, rendering it unable to bind to the bacterial ribosome.[3] This has relegated chloramphenicol to a second- or third-line treatment for many infections.

This technical guide explores a promising strategy to revitalize this potent antibiotic: the development of Chloramphenicol 1-O-beta-D-galactopyranoside. This prodrug approach leverages the specific enzymatic machinery of target bacteria to deliver the active antibiotic, potentially overcoming key resistance mechanisms and improving its safety profile. Here, we delve into the synthesis, mechanism of action, and biological activity of this glycosylated derivative, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The Rationale for a Prodrug Strategy: Targeting the Microbial Achille's Heel

The core concept behind Chloramphenicol 1-O-beta-D-galactopyranoside is to mask the active chloramphenicol molecule as a glycoside. This "disguise" serves a dual purpose:

-

Evading Resistance: The primary hydroxyl group of chloramphenicol, the target for CAT-mediated acetylation, is protected by the galactose moiety. This makes the prodrug resistant to inactivation by this common resistance enzyme.[3]

-

Targeted Activation: Many bacterial species, including common pathogens, possess the enzyme β-galactosidase, which is essential for the metabolism of lactose.[4] This enzyme can recognize and cleave the β-glycosidic bond of Chloramphenicol 1-O-beta-D-galactopyranoside, releasing the active chloramphenicol directly at the site of infection.[3]

This targeted release mechanism is a cornerstone of modern antibacterial prodrug design, aiming to concentrate the active drug where it is needed most, thereby increasing efficacy and potentially reducing systemic toxicity.[5]

Synthesis and Physicochemical Properties of Chloramphenicol 1-O-beta-D-galactopyranoside

The synthesis of Chloramphenicol 1-O-beta-D-galactopyranoside involves the glycosylation of the primary hydroxyl group of chloramphenicol. While various synthetic routes can be employed, a common approach involves the use of a protected galactosyl donor that is subsequently coupled with chloramphenicol.

Key Physicochemical Improvements:

One of the significant advantages of this glycosylated derivative is its enhanced aqueous solubility compared to the parent chloramphenicol molecule.[3] This improved solubility can be advantageous for the formulation of pharmaceutical preparations.

| Property | Chloramphenicol | Chloramphenicol 1-O-beta-D-galactopyranoside |

| Water Solubility | Poor | Significantly Improved[3] |

| Resistance to CAT | Susceptible | Resistant[3] |

| Toxicity | Concerns of dose-related and idiosyncratic toxicity[1] | Reduced toxicity to human dermal fibroblasts[3] |

Unveiling the Biological Activity: A Targeted Attack

The biological activity of Chloramphenicol 1-O-beta-D-galactopyranoside is contingent on its conversion to active chloramphenicol by bacterial β-galactosidase. In bacteria lacking this enzyme, the prodrug is expected to exhibit minimal to no antibacterial activity.

Mechanism of Action: A Trojan Horse Approach

The following diagram illustrates the proposed mechanism of action:

Caption: Mechanism of action of Chloramphenicol 1-O-beta-D-galactopyranoside.

The prodrug enters the bacterial cell where it is hydrolyzed by β-galactosidase, releasing active chloramphenicol. The released chloramphenicol then binds to the 50S ribosomal subunit, inhibiting protein synthesis and leading to a bacteriostatic effect.

Antibacterial Spectrum and Efficacy Against Resistant Strains

The true potential of Chloramphenicol 1-O-beta-D-galactopyranoside lies in its activity against chloramphenicol-resistant strains that rely on CAT for resistance. Studies have shown that this glycosylated derivative is effective against such strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli expressing extended-spectrum β-lactamases (ESBL).[3]

The antibacterial spectrum is theoretically limited to bacteria that both are susceptible to chloramphenicol and express sufficient levels of β-galactosidase.

Experimental Protocols for Evaluation

To assess the biological activity of Chloramphenicol 1-O-beta-D-galactopyranoside, a series of in vitro experiments are essential.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC using the broth microdilution method.

Workflow Diagram:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

-

Preparation of Drug Stock Solution: Prepare a stock solution of Chloramphenicol 1-O-beta-D-galactopyranoside in a suitable solvent (e.g., sterile distilled water or DMSO) at a known concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Include a positive control (bacteria with no drug) and a negative control (broth with no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

β-Galactosidase Activity Assay

This assay confirms the enzymatic activation of the prodrug.

Step-by-Step Protocol:

-

Bacterial Lysate Preparation: Grow the bacterial strain of interest to mid-log phase, harvest the cells by centrifugation, and lyse them using a suitable method (e.g., sonication or enzymatic lysis).

-

Reaction Mixture: In a microtiter plate, prepare a reaction mixture containing the bacterial lysate, a suitable buffer (e.g., phosphate buffer, pH 7.0), and Chloramphenicol 1-O-beta-D-galactopyranoside at a specific concentration.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Detection of Released Chloramphenicol: Stop the reaction and quantify the amount of released chloramphenicol using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

-

Controls: Include a negative control with heat-inactivated lysate to ensure the observed hydrolysis is enzymatic.

Future Perspectives and Conclusion

Chloramphenicol 1-O-beta-D-galactopyranoside represents a compelling example of a prodrug strategy designed to overcome bacterial resistance and potentially improve the therapeutic index of a classic antibiotic. The targeted activation by bacterial β-galactosidase offers a selective advantage, concentrating the active drug at the site of infection.[3] The resistance to CAT inactivation addresses a primary mechanism of chloramphenicol resistance.[3]

Further research is warranted to fully elucidate the in vivo efficacy, pharmacokinetic profile, and safety of this compound. Clinical trials will be necessary to determine its therapeutic potential in treating infections caused by multidrug-resistant bacteria. The principles outlined in this guide provide a solid foundation for the continued exploration and development of this and other innovative antibacterial prodrugs.

References

-

Al-Tannak, N. F., & Al-Kareem, M. A. (2020). Antibacterial Prodrugs to Overcome Bacterial Resistance. Molecules, 25(7), 1564. [Link]

-

World Health Organization. (2021). WHO priority pathogens list for R&D of new antibiotics. [Link]

-

Dziadas, M., et al. (2025). Chloramphenicol glycoside derivative: A way to overcome its antimicrobial resistance and toxicity. Carbohydrate Research, 550, 109387. [Link]

-

Broussard, G. W., & Storz, G. (2018). The β-Galactosidase of Escherichia coli. Microbiology Spectrum, 6(4). [Link]

-

Wright, G. D. (2005). Bacterial resistance to antibiotics: enzymatic degradation and modification. Advanced Drug Delivery Reviews, 57(10), 1451-1470. [Link]

- Miller, J. H. (1972). Experiments in molecular genetics.

-

Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5-16. [Link]

-

Rautio, J., et al. (2008). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]

- Walsh, C. (2003). Antibiotics: actions, origins, resistance. ASM Press.

-

Drago, L., et al. (2019). Chloramphenicol Resurrected: A Journey from Antibiotic Resistance in Eye Infections to Biofilm and Ocular Microbiota. Microorganisms, 7(9), 284. [Link]

-

Dasopang, E. S., et al. (2019). Comparative Effectiveness Study of Chloramphenicol and Ceftriaxone in the Treatment of Typhoid Fever in Children Admitted to Putri Hijau Kesdam I/Bb Hospital Medan. Open Access Macedonian Journal of Medical Sciences, 7(22), 3829–3832. [Link]

-

Lee, J. H., et al. (2021). Comparative Analysis of Chloramphenicol-Resistant Enterococcus faecalis Isolated from Dairy Companies in Korea. Antibiotics, 10(8), 894. [Link]

-

Sypherd, P. S., & Strauss, N. (1963). CHLORAMPHENICOL-PROMOTED REPRESSION OF beta-GALACTOSIDASE SYNTHESIS IN ESCHERICHIA COLI. Proceedings of the National Academy of Sciences of the United States of America, 49(3), 400–407. [Link]

-

An, F., et al. (2021). Recent Trends in Synthesis of Chloramphenicol New Derivatives. Molecules, 26(7), 1963. [Link]

-

Kim, J. Y., et al. (2015). β-Galactosidase-Catalyzed Synthesis of Galactosyl Chlorphenesin and Its Characterization. Journal of Microbiology and Biotechnology, 25(8), 1269–1275. [Link]

-

L, T. (2023). Chloramphenicol. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

-

Sharma, P., & Singh, P. (2021). Review on Chloramphenicol Antibiotic. International Journal of Pharmaceutical Sciences and Medicine, 6(5), 1-9. [Link]

-

Al-Abri, S. S., et al. (2017). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed. Journal of Analytical Methods in Chemistry, 2017, 8591094. [Link]

-

Tsirogianni, A., et al. (2023). Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity. International Journal of Molecular Sciences, 24(9), 8031. [Link]

Sources

- 1. Chloramphenicol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ijpsm.com [ijpsm.com]

- 3. Chloramphenicol glycoside derivative: A way to overcome its antimicrobial resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bacterial Enzymes and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Prodrugs to Overcome Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Chloramphenicol 1-O-β-D-Galactopyranoside: A Conditional Prodrug for Reporter Gene Systems and Drug Discovery

Abstract

Chloramphenicol 1-O-β-D-galactopyranoside (CAP-Gal) is a synthetic prodrug of the broad-spectrum antibiotic chloramphenicol. By masking the primary 1-hydroxyl group of chloramphenicol with a galactose moiety, the molecule's potent bacteriostatic activity is rendered inert. This guide provides a comprehensive technical overview of CAP-Gal, detailing its mechanism of activation via β-galactosidase-mediated hydrolysis, which releases the active chloramphenicol. We explore its principal applications as a powerful tool for negative selection in reporter gene assays and as a key component in novel, non-radioactive coupled enzyme assays. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging this conditional pro-antibiotic in diverse research contexts.

Introduction to Chloramphenicol and the Prodrug Strategy

Chloramphenicol: Mechanism of Action and Significance

Chloramphenicol (CAP) is a broad-spectrum antibiotic first isolated from Streptomyces venezuelae in 1947.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis. CAP binds to the 50S subunit of the bacterial ribosome, specifically interfering with the peptidyl transferase step, thereby preventing the formation of peptide bonds and halting protein elongation. While highly effective, its use in humans is limited due to potential serious side effects.[1]

The Prodrug Concept: Conditional Activation

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body or under specific experimental conditions. This strategy is often employed to improve drug delivery, reduce toxicity, or, in a research context, to create a conditional or "switchable" agent. CAP-Gal is a classic example of this concept, designed for activation by a specific, well-characterized enzyme.

Chloramphenicol 1-O-β-D-Galactopyranoside (CAP-Gal): A Chemico-Biological Overview

CAP-Gal is a precursor that releases active chloramphenicol upon enzymatic hydrolysis by β-galactosidase.[2] The galactose sugar is linked via a β-glycosidic bond to the C1 primary hydroxyl group of chloramphenicol, a site critical for its interaction with the ribosome.[2] This modification effectively silences its antibiotic activity. The presence of β-galactosidase, an enzyme famously associated with the lacZ gene in molecular biology, acts as a specific trigger, hydrolyzing the glycosidic bond and liberating the active antibiotic. This elegant design allows CAP-Gal to function as a high-fidelity indicator of β-galactosidase activity.

Chemical Properties and Synthesis

Physicochemical Properties

A summary of the key physicochemical properties of CAP-Gal is presented below.[2][3]

| Property | Value | Source |

| CAS Number | 191476-32-1 | [2] |

| Molecular Formula | C₁₇H₂₂Cl₂N₂O₁₀ | [3] |

| Molecular Weight | 485.3 g/mol | [3] |

| IUPAC Name | 2,2-dichloro-N-[(1R,2R)-1-hydroxy-1-(4-nitrophenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]acetamide | [3] |

| Solubility | Soluble in DMSO and water | [2] |

| Storage | Store at -20°C under desiccating conditions | [2] |

Synthesis Pathway: The Koenigs-Knorr Reaction

While multiple synthetic routes exist, the glycosylation of chloramphenicol can be effectively achieved using a modified Koenigs-Knorr reaction.[4] This classic method involves the reaction of a glycosyl halide with an alcohol.

Expert Insight: The choice of the Koenigs-Knorr reaction is deliberate. It is a robust and well-documented method for forming O-glycosidic bonds. The key challenge is the selective glycosylation of the primary C1 hydroxyl group of chloramphenicol over the secondary C3 hydroxyl. This can be achieved through appropriate protecting group chemistry, though enzymatic synthesis offers a more direct and regioselective alternative.

A plausible chemical synthesis workflow is as follows:

-

Preparation of the Glycosyl Donor : Acetobromo-α-D-galactose is prepared from galactose by peracetylation followed by bromination.

-

Glycosylation : Chloramphenicol (the alcohol) is reacted with acetobromo-α-D-galactose in the presence of a halophilic promoter, such as silver(I) oxide or cadmium carbonate, in an aprotic solvent.[5][6]

-

Deprotection : The acetyl protecting groups on the galactose moiety are removed by base-catalyzed methanolysis (Zemplén deacetylation) to yield the final product, CAP-Gal.

Alternatively, enzymatic synthesis via transgalactosylation using β-galactosidase-containing whole cells offers a cost-effective and highly selective method.[7][8]

Mechanism of Action: Enzymatic Activation

The utility of CAP-Gal hinges on its specific cleavage by β-galactosidase. This enzyme hydrolyzes the β-glycosidic linkage, releasing free chloramphenicol and galactose.

Caption: Enzymatic activation of the CAP-Gal prodrug.

Core Applications and Methodologies

Application I: Negative Selection in Reporter Gene Assays

CAP-Gal is an exceptional tool for negative selection. In systems where the expression of a lacZ reporter gene is undesirable, CAP-Gal allows for the direct elimination of lacZ-expressing cells.

Expert Insight: This method is significantly more efficient than traditional screening techniques like blue-white screening followed by replica plating. It actively removes unwanted clones from the population, enriching for the desired phenotype (i.e., lack of lacZ expression). This is particularly valuable in screens for gene knockout, promoter-down mutants, or in complex library selections where eliminating a specific sub-population is the primary goal.

-

Prepare Selection Plates : Prepare standard LB agar plates supplemented with a predetermined concentration of CAP-Gal (typically 50-200 µg/mL, requires optimization).

-

Transform Cells : Transform your E. coli library or population of interest. This population should contain cells that potentially express β-galactosidase (lacZ+).

-

Plate and Incubate : Plate the transformed cells directly onto the CAP-Gal selection plates. Incubate at 37°C for 16-24 hours.

-

Analyze Results : Only colonies that do not express functional β-galactosidase (lacZ-) will be able to grow. The lacZ+ cells will hydrolyze CAP-Gal, release chloramphenicol, and undergo growth inhibition or cell death.

-

Validation (Self-Validating System) : To confirm the selection, pick surviving colonies and re-streak them on plates containing both X-gal (a chromogenic substrate) and CAP-Gal. True negative clones will remain white and grow, whereas any false negatives would turn blue and show poor growth.

Caption: Workflow for negative selection using CAP-Gal.

Application II: A Non-Radioactive, Coupled Assay for CAT Activity

The Chloramphenicol Acetyltransferase (CAT) assay is a classic reporter gene assay.[9][10] Traditionally, it requires the use of ¹⁴C-labeled chloramphenicol, which presents safety and disposal challenges.[11] CAP-Gal enables a clever, non-radioactive, coupled assay.

Expert Insight: This coupled system links two reporter enzymes in a single cascade. It allows for the measurement of CAT activity contingent upon the activity of β-galactosidase. This could be used to study complex genetic circuits or to develop highly specific biosensors where two conditions must be met simultaneously for a signal to be generated. The final detection of acetylated chloramphenicol can be performed using non-radioactive methods like HPLC.[12]

Caption: Coupled enzyme assay pathway.

Analytical Methods for Quantification

Accurate quantification of the chloramphenicol released from CAP-Gal is crucial for kinetic studies and assay development.

| Method | Principle | Sensitivity | Throughput | Key Advantage |

| HPLC [12] | Reverse-phase separation and UV detection. | High (pmol range) | Medium | High specificity and quantification of acetylated forms. |

| Bioassay [13] | Agar diffusion measuring zones of growth inhibition. | Medium | Low | Measures biologically active CAP. |

| ELISA | Competitive immunoassay. | Very High | High | Excellent for high-throughput screening of many samples. |

-

Reaction Setup : Incubate CAP-Gal with β-galactosidase in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0) at 37°C.

-

Time Points : At desired time intervals, withdraw aliquots of the reaction and stop the enzymatic activity by adding an equal volume of acetonitrile or by heat inactivation.

-

Sample Preparation : Centrifuge the samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

-

HPLC Analysis : Inject the sample onto a C18 reverse-phase column.

-

Mobile Phase : Isocratic elution with a mixture of acetonitrile and 10 mM sodium acetate (pH 5.0) (e.g., 50:50 v/v).[12]

-

Detection : Monitor the eluent at 278 nm, the characteristic absorbance maximum for chloramphenicol.

-

-

Quantification : Calculate the concentration of chloramphenicol by comparing the peak area to a standard curve generated with known concentrations of a chloramphenicol reference standard.

Troubleshooting and Considerations

-

Spontaneous Hydrolysis : While generally stable, prolonged storage of CAP-Gal in aqueous solutions, especially at non-neutral pH, may lead to spontaneous hydrolysis.[1] It is recommended to prepare fresh solutions or store frozen aliquots.

-

Enzyme Purity : For kinetic studies, the purity of the β-galactosidase is critical. Contaminating hydrolases could lead to non-specific cleavage.

-

Cell Permeability : When used in whole-cell assays, the permeability of the cell membrane to CAP-Gal must be considered. For gram-negative bacteria, this is generally not a major issue, but it may require optimization for other cell types.

-

Chloramphenicol Resistance : The use of CAP-Gal in a host organism that already possesses a chloramphenicol resistance mechanism (e.g., expressing CAT) will invalidate the assay unless accounted for.

Conclusion and Future Directions

Chloramphenicol 1-O-β-D-galactopyranoside is more than a simple derivative; it is a sophisticated molecular tool that leverages a classic antibiotic and a cornerstone enzyme of molecular biology. Its primary strength lies in its ability to convert an enzymatic activity (β-galactosidase) into a clear, selectable phenotype (growth inhibition). This enables powerful negative selection screens and the design of novel, non-radioactive enzyme assays. Future applications could extend into the development of advanced biosensors, the study of drug transport mechanisms, and high-throughput screening for inhibitors of β-galactosidase in complex biological matrices. As researchers continue to build intricate genetic circuits and selection systems, the conditional lethality afforded by CAP-Gal ensures its place as a valuable asset in the molecular biology toolbox.

References

-

Hruby, D. E., & Wilson, E. M. (1991). A nonradioactive assay for transfected chloramphenicol acetyltransferase activity using fluorescent substrates. Analytical Biochemistry, 197(2), 401-407. ([Link])

-

De Angelis, L., Medori, R., & Zanaletti, R. (1993). Assay of chloramphenicol acetyl transferase by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 614(2), 330-334. ([Link])

-

Smale, S. T. (2010). Chloramphenicol Acetyltransferase Assay. Cold Spring Harbor Protocols, 2010(5), pdb.prot5438. ([Link])

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Chloramphenicol. In Pharmaceutical Drugs. International Agency for Research on Cancer. ([Link])

-

PubChem. (n.d.). Chloramphenicol 1-O-beta-D-galactopyranoside. National Center for Biotechnology Information. ([Link])

-

Bio-Rad Laboratories. (n.d.). CAT Assay - Chloramphenicol AcetylTransferase. Davidson College Biology Department. ([Link])

-

CHAMELI DEVI INSTITUTE OF PHARMACY INDORE. (2021, May 21). Synthesis of Chloramphenicol [Video]. YouTube. ([Link])

-

Roy, D. (n.d.). Synthesis of Chloramphenicol, uses and dose.pptx. Slideshare. ([Link])

-

Zhang, X., et al. (2021). A four-step chemoenzymatic route for the synthesis of chloramphenicol on the gram scale. Green Chemistry, 23(15), 5535-5541. ([Link])

-

Wikipedia. (2023, December 2). Koenigs–Knorr reaction. ([Link])

-

Sypherd, P. S., & Strauss, N. (1963). CHLORAMPHENICOL-PROMOTED REPRESSION OF f-GALACTOSIDASE SYNTHESIS IN ESCHERICHIA COLI. Proceedings of the National Academy of Sciences, 49(3), 400-407. ([Link])

-

Al-Akayleh, F., et al. (2022). The Physical, Chemical, and Microbiological Stability of Chloramphenicol Ophthalmic Solution. Libyan International Medical University Journal, 7(1), 18-23. ([Link])

-

Slideshare. (n.d.). Koenigs knorr reaction and mechanism. ([Link])

-

Cheméo. (n.d.). Chemical Properties of Chloramphenicol (CAS 56-75-7). ([Link])

-

Strauss, N., & Sypherd, P. S. (1963). CHLORAMPHENICOL-PROMOTED REPRESSION OF β-GALACTOSIDASE SYNTHESIS IN ESCHERICHIA COLI. Proceedings of the National Academy of Sciences of the United States of America, 49(3), 400–407. ([Link])

-

Crich, D., & Li, W. (2010). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. Organic letters, 12(15), 3464–3467. ([Link])

-

Kovač, P., & Edgar, K. J. (2009). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules, 14(1), 323–331. ([Link])

-

Spolsky, C. M., & Eisenstadt, J. M. (1972). Selection of mammalian cells resistant to a chloramphenicol analog. FEBS letters, 25(3), 319–324. ([Link])

-

ResearchGate. (n.d.). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. ([Link])

-

Park, A. R., et al. (2015). Production of Chlorphenesin Galactoside by Whole Cells of β-Galactosidase-Containing Escherichia coli. Journal of Microbiology and Biotechnology, 25(12), 2078-2083. ([Link])

-

KoreaScience. (n.d.). Production of Chlorphenesin Galactoside by Whole Cells of

-Galactosidase-Containing Escherichia coli. ([Link]) -

Park, A. R., et al. (2015). β-Galactosidase-Catalyzed Synthesis of Galactosyl Chlorphenesin and Its Characterization. Applied Biochemistry and Biotechnology, 177(5), 1037-1049. ([Link])

-

Varmus, H. E., Perlman, R. L., & Pastan, I. (1971). lac Transcription in Escherichia coli cells treated with chloramphenicol. Journal of Biological Chemistry, 246(24), 7467–7472. ([Link])

-

Smith, A. L., & Smith, D. H. (1979). Rapid bioassay for chloramphenicol in the presence of other antibiotics. Current microbiology, 2(1), 23–26. ([Link])

-

Crosby, H. A., et al. (2020). Tools, Strains, and Strategies To Effectively Conduct Anaerobic and Aerobic Transcriptional Reporter Screens and Assays in Staphylococcus aureus. Applied and Environmental Microbiology, 86(19), e01132-20. ([Link])

Sources

- 1. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]